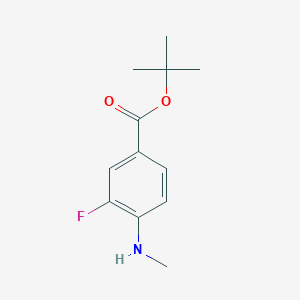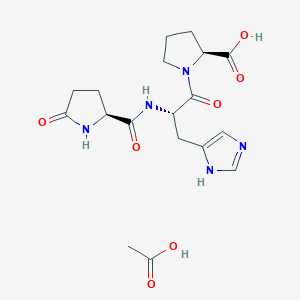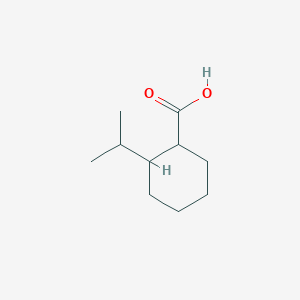
2-Isopropylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylcyclohexanecarboxylic acid, also known as isopropyl-cyclohexanecarboxylic acid, is a compound with the chemical formula C10H18O2. It is characterized by the presence of an isopropyl group and a cyclohexane ring attached to a carboxylic acid functional group. This compound is a colorless liquid and is used in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of dicarboxylic esters. For instance, the monohydrolysis of dicarboxylic esters can be mediated by silica at elevated temperatures, followed by cleavage under mild conditions . Another method involves the esterification of cyclohexanecarboxylic acid derivatives with isopropyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use cyclohexanecarboxylic acid and isopropyl alcohol as starting materials, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Isopropylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aromatic aldehydes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of perfumes and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-isopropylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the isopropyl group.
Isobutyric acid: Contains a similar carboxylic acid group but has a different alkyl chain.
2-Methylcyclohexanecarboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-Isopropylcyclohexanecarboxylic acid is unique due to the presence of both an isopropyl group and a cyclohexane ring, which confer specific chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
QCGRBBMOJYZXJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


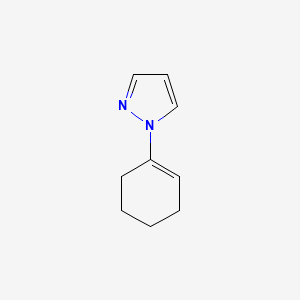

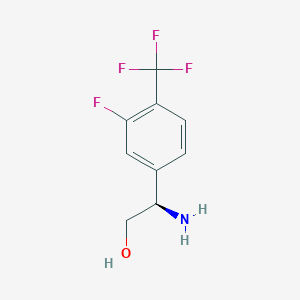
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
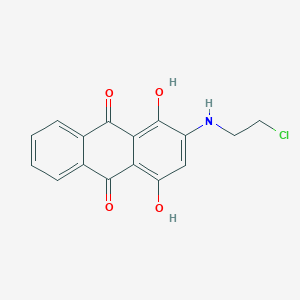
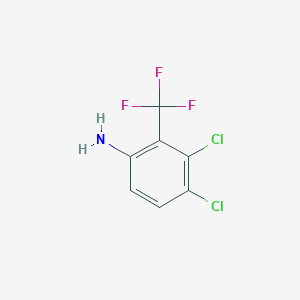
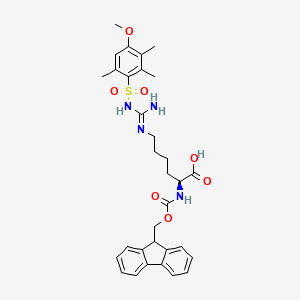


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
